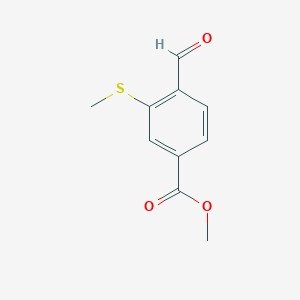
Methyl 4-formyl-3-methylsulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-3-methylsulfanylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The exact mechanism of action of Methyl 4-formyl-3-methylsulfanylbenzoate is not fully understood. However, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. It is believed that this compound works by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-formyl-3-methylsulfanylbenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Additionally, this compound is toxic and should be handled with care.
Orientations Futures
There are several future directions for research on Methyl 4-formyl-3-methylsulfanylbenzoate. One potential area of research is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and may be useful in the treatment of cancer. Another potential area of research is the development of new agrochemicals based on this compound. This compound has been shown to be an effective intermediate in the synthesis of several herbicides and insecticides. Finally, future research may focus on the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
This compound is a chemical compound that has significant potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties and may be useful in the treatment of cancer. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
There are several methods for synthesizing Methyl 4-formyl-3-methylsulfanylbenzoate, but the most commonly used method is the reaction of 4-methylthiobenzoic acid with ethyl formate in the presence of a catalyst. This reaction yields this compound along with ethanol and carbon dioxide as byproducts.
Applications De Recherche Scientifique
Methyl 4-formyl-3-methylsulfanylbenzoate has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound is used as a starting material for the synthesis of several drugs, including antihypertensive agents, antitumor agents, and anti-inflammatory agents. In agrochemicals, this compound is used as an intermediate in the synthesis of several herbicides and insecticides. This compound is also used in the production of dyes, pigments, and other industrial products.
Propriétés
IUPAC Name |
methyl 4-formyl-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-3-4-8(6-11)9(5-7)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXSQPOVUIPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
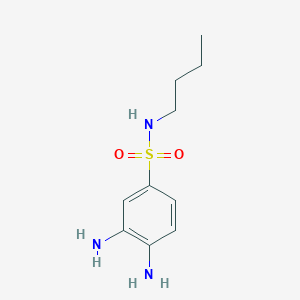

![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)

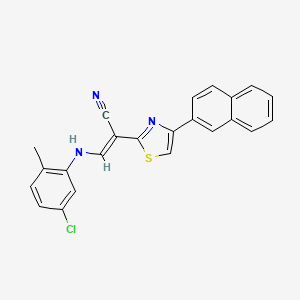
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
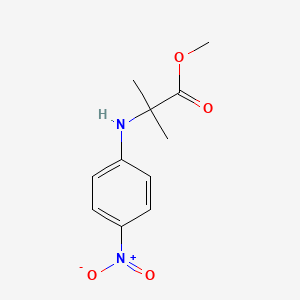

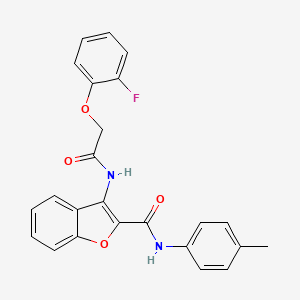
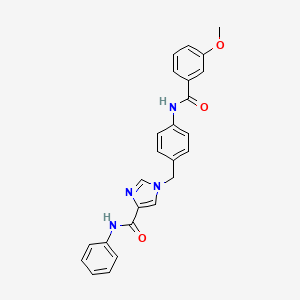
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
